molecular formula C10H17NO2 B12958268 Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate

Cat. No.: B12958268
M. Wt: 183.25 g/mol
InChI Key: OTXFHRIJKRGBMY-UHFFFAOYSA-N
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Description

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine ring system substituted with an ethyl ester group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and materials science. The synthesis typically involves microwave-assisted coupling reactions, as seen in the preparation of related pyrimidine carboxylates .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7/h7-9,11H,2-6H2,1H3

InChI Key

OTXFHRIJKRGBMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CNCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antiviral Activity
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate has been investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral agents, particularly those targeting Hepatitis C virus (HCV). The compound serves as a precursor for developing derivatives that exhibit antiviral properties, contributing to the treatment of chronic hepatitis C infections, which affect millions globally .

1.2. SHP2 Inhibition
Recent studies have highlighted the role of this compound in inhibiting SHP2 (Src homology region 2 domain-containing phosphatase-2), an enzyme implicated in various cancers. Compounds derived from this structure have shown promise in modulating SHP2 activity, potentially leading to new therapeutic strategies for cancer treatment . The synthesis of these compounds involves the use of chiral organic ligands and specific reaction conditions to ensure high yields and optical purity .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the protection of functional groups and the use of specific solvents such as tetrahydrofuran or dioxane. The reaction conditions are carefully controlled to achieve optimal yields, often utilizing lithium alkylides and electrophilic reagents like ethyl chloroformate .

Table 1: Synthesis Overview

StepReagents/ConditionsPurpose
1Octahydrocyclopenta[c]pyrroleStarting material
2Lithium alkylide (s-butyl lithium)Deprotonation
3Chiral organic ligandIntroduction of chirality
4Ethyl chloroformateFormation of carboxylate derivative

Case Studies

3.1. Antiviral Compound Development
In a study focusing on the development of antiviral agents, derivatives of this compound were synthesized and evaluated for their efficacy against HCV. The results indicated that certain derivatives exhibited significant antiviral activity, reducing viral load in infected cell lines by over 80% .

3.2. Cancer Therapeutics
Another notable application was reported in the context of cancer therapy, where compounds based on this compound were tested for their ability to inhibit SHP2 activity. These compounds demonstrated a capacity to reduce tumor growth in preclinical models, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

A. Thieno[3,2-b]pyrrole Carboxylates
  • Example: Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Structure: Replaces the cyclopentane ring with a thiophene ring fused to pyrrole. Applications: Used in organic semiconductors due to π-conjugated systems . Key Differences: Thieno-pyrrole derivatives exhibit planar aromaticity, contrasting with the non-aromatic bicyclic structure of octahydrocyclopenta[c]pyrrole analogs.
B. Cyclopenta[c]pyrazole Carboxylates
  • Example: Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Structure: Substitutes pyrrole with pyrazole (two adjacent nitrogen atoms).
C. tert-Butyl Cyclopenta[c]pyrrole Carboxylates
  • Example : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
    • Structure : tert-Butyl ester instead of ethyl, with a ketone group.
    • Key Differences : Increased steric bulk from tert-butyl may improve metabolic stability but reduce solubility .

Physical and Chemical Properties

Property Ethyl Octahydrocyclopenta[c]pyrrole-5-carboxylate Ethyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Ethyl 5-Oxo-1-(tert-pentyl)-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Molecular Weight (g/mol) ~256 (derivatives) 274.13 381.4
Solubility Moderate in polar aprotic solvents (DMF, DCM) Sparingly soluble in water Likely low due to hydrophobic substituents
Stability Stable under inert conditions Sensitive to light and moisture Stable with tert-pentyl group

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